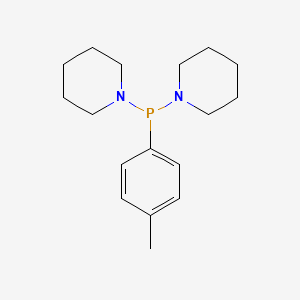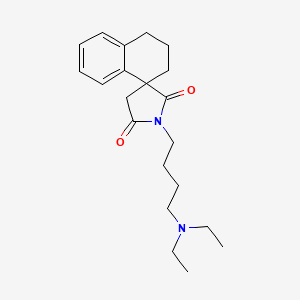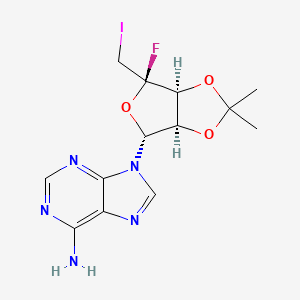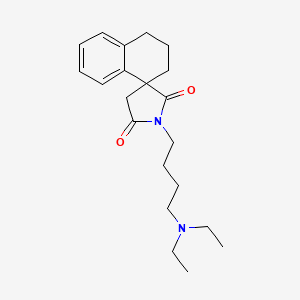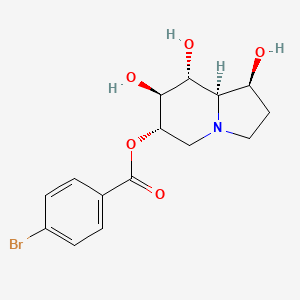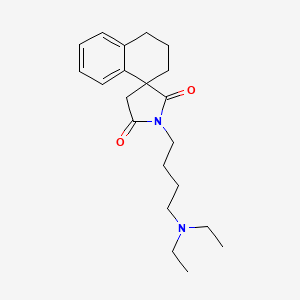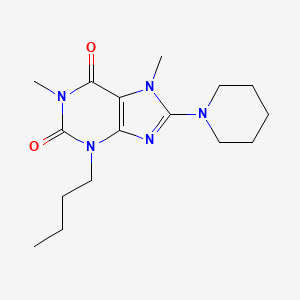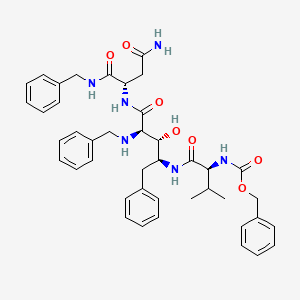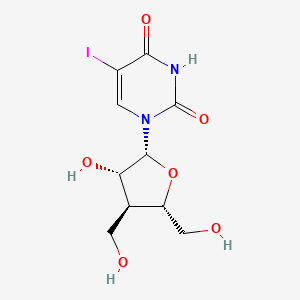![molecular formula C14H16N4O4 B12789283 N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline CAS No. 1756-33-8](/img/structure/B12789283.png)
N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexenyl group, an ethylideneamino linkage, and two nitro groups attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline typically involves the reaction of 1-cyclohexenylamine with 2,4-dinitrobenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is then heated under reflux conditions to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted aniline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of key enzymes or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-toluene
- N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-phenol
Uniqueness
N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
1756-33-8 |
|---|---|
Fórmula molecular |
C14H16N4O4 |
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
N-[1-(cyclohexen-1-yl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H16N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h5,7-9,16H,2-4,6H2,1H3 |
Clave InChI |
DUYYAJYPORDZKK-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


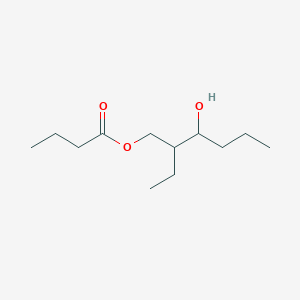
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
